molecular formula C9H8N4O3 B8689608 N-methyl-5-nitro-1H-indazole-3-carboxamide

N-methyl-5-nitro-1H-indazole-3-carboxamide

Cat. No.: B8689608
M. Wt: 220.18 g/mol
InChI Key: XEXKKGZGRTZXKS-UHFFFAOYSA-N
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Description

N-methyl-5-nitro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitro-1H-indazole-3-carboxamide typically involves the nitration of an indazole precursor followed by the introduction of a carboxamide group. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to yield 5-nitro-1H-indazole. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by the formation of the carboxamide group through reaction with a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted indazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1H-indazole-3-carboxamide
  • N-methyl-1H-indazole-3-carboxamide
  • 5-amino-1H-indazole-3-carboxamide

Uniqueness

N-methyl-5-nitro-1H-indazole-3-carboxamide is unique due to the presence of both the nitro and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a therapeutic agent compared to similar compounds .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-methyl-5-nitro-1H-indazole-3-carboxamide

InChI

InChI=1S/C9H8N4O3/c1-10-9(14)8-6-4-5(13(15)16)2-3-7(6)11-12-8/h2-4H,1H3,(H,10,14)(H,11,12)

InChI Key

XEXKKGZGRTZXKS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 54 (100 mg, 0.483 mmol), methylamine hydrochloride (52.2 mg, 0.773 mmol), HOBt (130 mg, 0.966 mmol) and DIEA (0.34 mL, 1.95 mmol) in N-methylpyrrolidinone was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (148 mg, 0.773 mmol). The reaction was stirred at room temperature for 2 hrs and diluted with 10 mL of ethyl acetate. The mixture was washed with water and a yellow solid precipitated. The precipitate was collected by filtration to give compound 55 (67 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
52.2 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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